molecular formula C19H14ClN3O4 B2404233 1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946242-29-1

1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No. B2404233
CAS RN: 946242-29-1
M. Wt: 383.79
InChI Key: XUBBQKXTMCMRQD-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C19H14ClN3O4 and its molecular weight is 383.79. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

  • Researchers synthesized a series of compounds similar to 1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone and tested their antioxidant activity. They found some of these compounds to be potent antioxidants, with one compound showing 1.5 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Potential Anticancer Activity

  • A study discovered a similar compound that acts as an apoptosis inducer, with potential as an anticancer agent. This compound showed activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

  • The synthesis of novel bicyclic systems related to the compound has been achieved, and a biological activity prediction of these compounds was presented, indicating potential therapeutic applications (Kharchenko et al., 2008).

Anticancer Drug Development

  • A study synthesized 1,2,4-oxadiazole derivatives and screened them for anticancer activity. Some of these derivatives showed promising results against various cancer cell lines, suggesting the potential for developing new anticancer drugs (Vaidya et al., 2020).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives, including a compound similar to the one , were synthesized and evaluated for their nematocidal activities. Some of these compounds showed significant activity, indicating potential as nematicides (Liu et al., 2022).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-3-1-2-11(6-13)18-21-19(27-22-18)12-7-17(24)23(9-12)14-4-5-15-16(8-14)26-10-25-15/h1-6,8,12H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBBQKXTMCMRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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